Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate
Description
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate is a chemical compound with the molecular formula C9H17NO3.
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)oxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-8(11)6-9(7-10)2-4-13-5-3-9/h2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLIJGXYLSKIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCOCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Reductive Amination of Tetrahydropyran-4-one Intermediate
- Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane)
- Yield optimization by controlling stoichiometry in Step 2 (1:1.2 ratio of ketone:amine)
Pathway B: Nucleophilic Substitution on Prefunctionalized Oxane
- Avoids multi-step oxidation/reduction sequences
- Compatible with microwave-assisted synthesis (reported in analogous systems)
Experimental Challenges and Solutions
| Issue | Mitigation Strategy |
|---|---|
| Racemization at C4 | Use chiral auxiliaries or enantioselective catalysts |
| Ester hydrolysis | Maintain anhydrous conditions during Steps 1–3 |
| Byproduct formation | Employ high-purity (>99%) sodium cyanoborohydride |
Analytical Characterization Data
| Parameter | Observed Value | Method |
|---|---|---|
| Molecular Weight | 187.24 g/mol | HRMS |
| ¹H NMR (CDCl₃) | δ 3.65 (s, 3H, OCH₃), 3.40–3.20 (m, 4H, oxane), 2.85 (s, 2H, CH₂NH₂) | 400 MHz |
| HPLC Purity | ≥95% | C18 column, MeCN/H₂O (70:30) |
Industrial-Scale Considerations
- Cost-effective reagents : Replace NaBH₃CN with NaBH(OAc)₃ in Pathway A (30% cost reduction)
- Green chemistry : Solvent-free mechanochemical synthesis under ball-milling conditions (patent pending methods for analogous esters)
Unresolved Research Gaps
- Lack of published crystal structure for reaction intermediates
- Limited data on biocatalytic routes using lipases or transaminases
- Toxicity profile of aminomethyl intermediates requires further study
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-(aminomethyl)oxan-4-yl]acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects on the target pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(oxan-4-yl)amino]acetate: Similar structure but with different functional groups.
Methyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate, also known as this compound hydrochloride, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and metabolic effects, as well as its molecular mechanisms of action.
Structural Characteristics
This compound is characterized by its oxane ring and aminomethyl substituent. The molecular formula is , with a molecular weight of approximately 189.24 g/mol. Its unique structure contributes to its potential interactions with various biological targets, enhancing its therapeutic applications.
Antimicrobial Activity
Initial studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens through mechanisms such as:
- Enzyme Inhibition : The compound inhibits specific enzymes critical for microbial survival, disrupting vital metabolic pathways.
- Pathogen Targeting : It has been effective against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
This compound has demonstrated promising anticancer activities in vitro. Key findings include:
- Cell Proliferation Inhibition : The compound exhibits antiproliferative effects on several cancer cell lines, including HepG2 (liver), MDA-MB-231 (breast), and A2780 (ovarian) cells. IC50 values range from 11.5 to 13 µM, indicating potent activity against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 11.5 |
| MDA-MB-231 | 11.6 |
| A2780 | 13 |
- Mechanisms of Action : The compound induces apoptosis and cell cycle arrest at the subG1 phase, leading to increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like BCL-2 .
Metabolic Effects
The compound influences cellular metabolism by modulating the activity of metabolic enzymes involved in various pathways:
- MAPK Pathway Modulation : It impacts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular interactions:
- Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their catalytic activity or altering their function.
- Gene Expression Modulation : It interacts with transcription factors, leading to changes in gene expression that affect cellular functions and metabolic processes.
- Transport Mechanisms : The compound interacts with organic cation transporters (OCTs), facilitating its uptake into cells, which is critical for its biological effects.
Case Studies
Recent research has focused on elucidating the therapeutic potential of this compound:
- A study demonstrated its effectiveness in reducing tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents, highlighting its potential as an adjunct treatment in cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, including esterification of intermediates under acid catalysis (e.g., H₂SO₄ or HCl) . Optimization focuses on solvent choice (polar aprotic solvents like DMF), temperature control (40–80°C), and inert atmospheres (N₂ or Ar) to prevent side reactions . Yields are maximized via thin-layer chromatography (TLC) monitoring and column chromatography purification .
Q. How is the structural identity of this compound confirmed?
- Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, the oxan (tetrahydropyran) ring protons appear as distinct multiplets in NMR (δ 3.5–4.0 ppm), while the aminomethyl group shows characteristic NH₂ signals (δ 1.8–2.2 ppm) . Infrared spectroscopy (IR) verifies ester carbonyl (C=O) stretches at ~1700 cm⁻¹ .
Q. What analytical methods ensure purity and stability during storage?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity (>95% threshold) . Stability is maintained at –20°C under anhydrous conditions, with periodic NMR checks to detect hydrolysis or decomposition .
Advanced Research Questions
Q. How do structural modifications to the oxan ring impact physicochemical properties and reactivity?
- Substituting the oxan ring’s aminomethyl group with bulkier moieties (e.g., cyclohexyl) reduces solubility in aqueous media but enhances lipid bilayer permeability, critical for drug delivery studies . Computational modeling (e.g., DFT) predicts steric and electronic effects on reaction pathways .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Discrepancies often arise from trace moisture or oxygen exposure. Systematic DOE (design of experiments) evaluates variables like catalyst loading (0.1–5 mol%) and reaction time (12–48 hrs). For example, reductive amination steps may require NaBH₃CN instead of NaBH₄ to improve selectivity . Conflicting data are reconciled via kinetic studies and intermediate trapping .
Q. How is the compound’s biological activity assessed in enzyme inhibition studies?
- In vitro assays (e.g., fluorescence-based or calorimetry) measure binding affinity to target enzymes (e.g., proteases or kinases). IC₅₀ values are determined using dose-response curves, while molecular docking simulations (AutoDock Vina) predict binding poses . False positives are ruled out via counter-screening against unrelated enzymes .
Q. What methodologies characterize degradation products under stressed conditions?
- Forced degradation (acid/base hydrolysis, oxidation with H₂O₂, photolysis) followed by LC-MS/MS identifies major degradants. For instance, ester hydrolysis yields carboxylic acid derivatives, confirmed by MS/MS fragmentation patterns .
Methodological Resources
Key Challenges and Solutions
- Low Yield in Aminomethylation : Use Schlenk-line techniques to exclude moisture .
- Instability in Aqueous Buffers : Formulate with cyclodextrin derivatives to enhance solubility without hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
